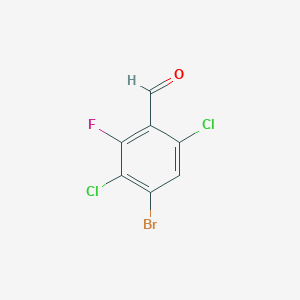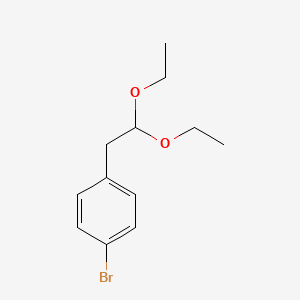
1-溴-4-(2,2-二乙氧基乙基)苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-4-(2,2-diethoxyethyl)benzene is an organic compound with the molecular formula C12H17BrO2. It is a brominated derivative of benzene, where the bromine atom is attached to the benzene ring at the para position relative to the 2,2-diethoxyethyl group. This compound is used in various chemical synthesis processes and has applications in scientific research.
科学研究应用
1-Bromo-4-(2,2-diethoxyethyl)benzene is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds and drug discovery.
Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: It is used to study the effects of brominated compounds on biological systems.
准备方法
Synthetic Routes and Reaction Conditions
1-Bromo-4-(2,2-diethoxyethyl)benzene can be synthesized through several methods. One common method involves the bromination of 4-(2,2-diethoxyethyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 1-Bromo-4-(2,2-diethoxyethyl)benzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
1-Bromo-4-(2,2-diethoxyethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts such as palladium(II) acetate (Pd(OAc)2) and bases like potassium carbonate (K2CO3) are used in solvents like tetrahydrofuran (THF).
Reduction Reactions: Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF) is commonly used.
Major Products Formed
Substitution Reactions: Products include 4-(2,2-diethoxyethyl)aniline, 4-(2,2-diethoxyethyl)thiophenol, and 4-(2,2-diethoxyethyl)phenol.
Coupling Reactions: Biaryl compounds with various functional groups.
Reduction Reactions: 4-(2,2-diethoxyethyl)benzene.
作用机制
The mechanism of action of 1-Bromo-4-(2,2-diethoxyethyl)benzene depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps catalyzed by palladium complexes.
相似化合物的比较
1-Bromo-4-(2,2-diethoxyethyl)benzene can be compared with other brominated benzene derivatives such as:
1-Bromo-4-(2-bromoethyl)benzene: Similar in structure but with an additional bromine atom on the ethyl group.
1-Bromo-4-((2-ethylhexyl)oxy)benzene: Contains a longer alkyl chain, leading to different physical properties.
1-Bromo-4-(2,2-dimethoxyethyl)benzene: Similar structure but with methoxy groups instead of ethoxy groups, affecting reactivity and solubility.
The uniqueness of 1-Bromo-4-(2,2-diethoxyethyl)benzene lies in its specific functional groups, which provide distinct reactivity and applications in various fields of research.
属性
IUPAC Name |
1-bromo-4-(2,2-diethoxyethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2/c1-3-14-12(15-4-2)9-10-5-7-11(13)8-6-10/h5-8,12H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXQPDVGCHACLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=CC=C(C=C1)Br)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
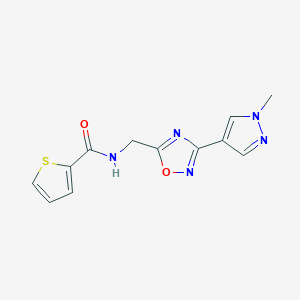
![2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2423776.png)
![1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indole](/img/structure/B2423777.png)

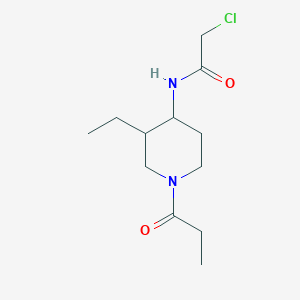
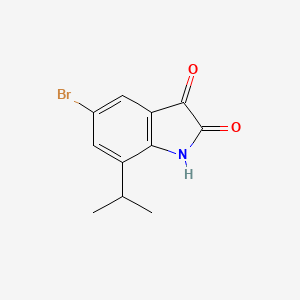
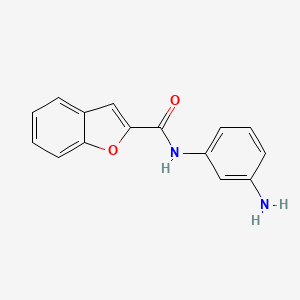
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-(propan-2-yloxy)benzamide](/img/structure/B2423787.png)
![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl hexanoate](/img/structure/B2423789.png)
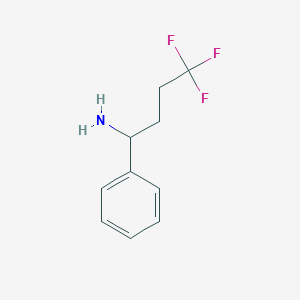
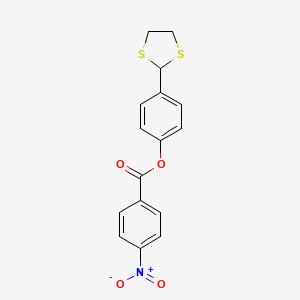
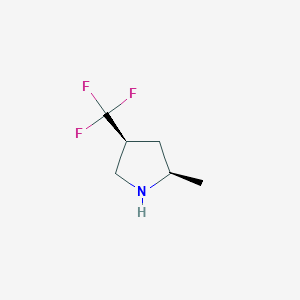
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2423796.png)
